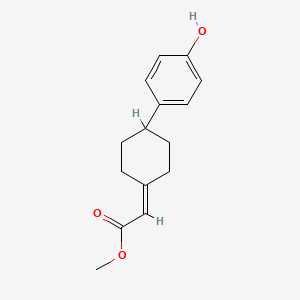
Methyl 2-(4-(4-hydroxyphenyl)cyclohexylidene)acetate
Übersicht
Beschreibung
“Methyl 2-(4-(4-hydroxyphenyl)cyclohexylidene)acetate” is a chemical compound with the molecular formula C15H18O3 . It is a specialty synthesis reagent .
Synthesis Analysis
The synthesis of “this compound” involves two stages . In the first stage, trimethyl phosphonoacetate reacts with sodium hydride in tetrahydrofuran at 12 - 20℃ for 1 hour . In the second stage, 4-(4-hydroxyphenyl)cyclohexan-1-one reacts with N,N,N’,N’-tetramethylguanidine in tetrahydrofuran at 8 - 20℃ for 17 hours .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C15H18O3 . This indicates that the compound consists of 15 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Synthesis and Imaging Applications
Synthesis of New Cyclofenil Derivatives for PET Imaging Methyl 2-(4-(4-hydroxyphenyl)cyclohexylidene)acetate and its derivatives have been synthesized for potential PET imaging applications, specifically targeting breast cancer estrogen receptors. Notable derivatives include [(11)C]methyl-2-{4-[bis(4-hydroxyphenyl)methylene]cyclohexyl}acetate among others. These derivatives offer promising avenues in medical imaging, especially in the context of diagnosing and understanding breast cancer at a molecular level (Gao et al., 2008).
Crystallographic Insights
Structural Characterization of Related Compounds Desvenlafaxinium chloranilate ethyl acetate solvate and methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate have been structurally characterized, providing valuable insights into the conformational dynamics and intermolecular interactions of these cyclohexyl and phenyl-based compounds. These studies lay the groundwork for understanding the structural subtleties of this compound and its analogs (Kaur et al., 2013), (Lee et al., 2017).
Biochemical Applications
Ionic Liquid Catalysis and Antioxidant Studies The compound’s framework has been employed in various biochemical applications, including Bronsted acidic ionic liquid catalysis for synthesizing imidazole derivatives and studying antioxidant properties and xanthine oxidase inhibitory activities of metal complexes derived from a similar structural motif. These applications underline the compound’s potential in facilitating diverse chemical reactions and in pharmacological contexts (Hilal & Hanoon, 2019), (Ikram et al., 2015).
Antimicrobial and Anti-inflammatory Properties
Exploration as Antimicrobial and Anti-inflammatory Agents Studies have explored the antimicrobial and anti-inflammatory potential of derivatives structurally related to this compound. This indicates the compound's relevance in developing new therapeutic agents, addressing the growing concern of antimicrobial resistance (Virmani & Hussain, 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-[4-(4-hydroxyphenyl)cyclohexylidene]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-18-15(17)10-11-2-4-12(5-3-11)13-6-8-14(16)9-7-13/h6-10,12,16H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGBMDHQWXLWSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1CCC(CC1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
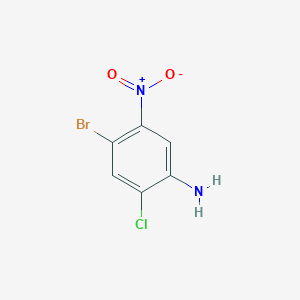

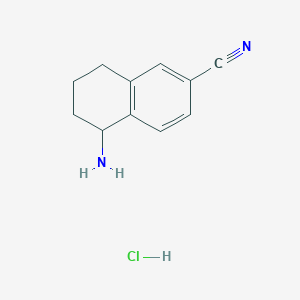
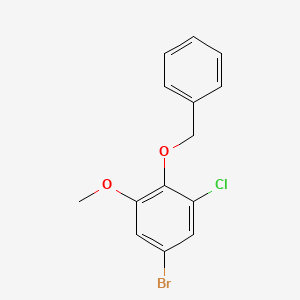





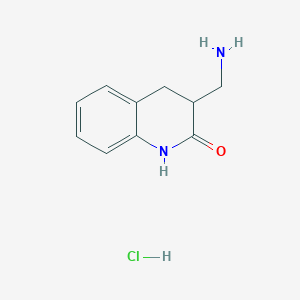


![1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide](/img/structure/B1373844.png)
![1-[(2-Aminoethyl)amino]-3-(3,4-dichlorophenoxy)propan-2-ol](/img/structure/B1373847.png)
